6-Deoxyhexos-2-ulose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

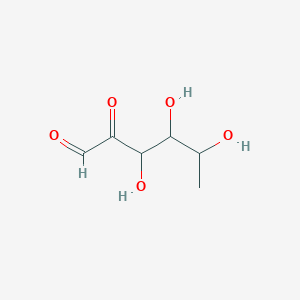

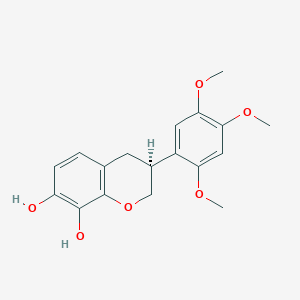

6-Deoxyhexos-2-ulose is a chemical compound with the molecular formula C6H12O5 . It is also known by other names such as 2-Hexulose, 6-deoxy- , 6-Deoxy-D-tagatose , and D-Fuculose .

Synthesis Analysis

The biosynthesis of 6-deoxyhexose glycans in bacteria has been studied extensively . The process involves specific glycosyltransferases that catalyze the transfer of monosaccharides to an acceptor molecule, such as the growing polysaccharide structure . There is usually at least one specific glycosyltransferase for each monosaccharide and specific linkage formed between a monosaccharide and an acceptor molecule .Molecular Structure Analysis

The molecular structure of 6-Deoxyhexos-2-ulose is characterized by an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . The compound contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde(s) (aliphatic), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

The first step in the enzymatic synthesis of all 6-deoxyhexoses and 3,6-dideoxyhexoses is the conversion of a nucleoside diphosphate hexose to the corresponding 4-keto-6-deoxyhexose . This process involves a series of complex chemical reactions .作用機序

The mechanism of action of 6-Deoxyhexos-2-ulose is primarily related to its role in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . These 6-deoxysugars are important functional components of cell surface glycans, and their biosynthetic pathways might be suitable targets for novel interventions of antibacterial chemotherapy .

Safety and Hazards

While specific safety and hazard information for 6-Deoxyhexos-2-ulose is not available, it’s important to note that all chemicals can pose risks if not handled properly. General guidelines for safe chemical handling recommend understanding the hazardous properties of the chemicals involved, using appropriate personal protective equipment, and following safe operating procedures .

将来の方向性

The future directions for research on 6-Deoxyhexos-2-ulose could involve further elucidation of its biosynthetic pathways and the potential for these pathways to serve as targets for novel antibacterial therapeutics . Additionally, the potential for protein engineering of novel antibiotics through glycosylation, a process that requires the specific attachment of one or more deoxysugars for bioactivity, could be explored .

特性

IUPAC Name |

3,4,5-trihydroxy-2-oxohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYUOVNRCMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969115 |

Source

|

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deoxyhexos-2-ulose | |

CAS RN |

54166-09-5 |

Source

|

| Record name | NSC127938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)

![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)